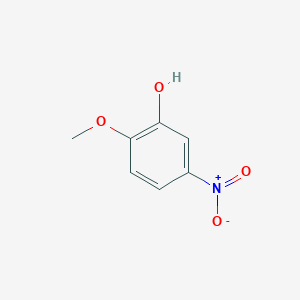

2-Methoxy-5-nitrophenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCTSZYNCDFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047021 | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-93-1 | |

| Record name | 5-Nitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing 2-Methoxy-5-nitrophenol primarily involve the electrophilic substitution of a substituted phenol (B47542) or photochemical pathways.

A primary and direct method for the synthesis of this compound is the nitration of guaiacol (B22219) (2-methoxyphenol). guidechem.com This electrophilic aromatic substitution reaction typically involves treating guaiacol with nitric acid, often in the presence of a co-acid like sulfuric acid or in a solvent such as acetic acid. guidechem.comsemanticscholar.org The methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the guaiacol ring are ortho-, para-directing activators. This leads to the formation of a mixture of isomeric products.

The main products of guaiacol nitration are 4-nitroguaiacol (4NG), this compound (5NG), and 6-nitroguaiacol (6NG). acs.orgnih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions. For instance, direct nitration of guaiacol can produce an isomeric mixture with a para-to-ortho substitution ratio of 37%:58%. google.com The separation of these isomers can be challenging, which is a significant drawback of this method when high purity of the 5-nitro isomer is required. Atmospheric studies have also investigated the formation of nitrated guaiacol species in simulated aerosols, where this compound was found to be a minor isomer but was strongly enriched in the particulate phase. acs.org

| Starting Material | Reagents | Key Products | Typical Isomer Ratio (para:ortho) | Reference |

| Guaiacol (2-methoxyphenol) | Nitric Acid / Acetic Acid | 4-nitroguaiacol, this compound, 6-nitroguaiacol | 37:58 | semanticscholar.orggoogle.com |

| Guaiacol | Nitric Acid / Sulfuric Acid | Mixture of nitrated guaiacols | Varies with conditions | guidechem.com |

An alternative synthetic route involves a photochemical nucleophilic aromatic substitution. Specifically, this compound can be formed as a substitution photoproduct upon the irradiation of 2-chloro-4-nitroanisole (B1210655). cenmed.comsigmaaldrich.com This reaction is typically carried out at room temperature (e.g., 25°C) in an aqueous solution of sodium hydroxide (B78521) (NaOH). cenmed.comsigmaaldrich.com In this process, the hydroxide ion (OH⁻) displaces the chloro group on the aromatic ring under the influence of UV light, yielding the desired phenol. This method can offer a different selectivity profile compared to direct nitration but requires specialized photochemical reaction equipment.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-chloro-4-nitroanisole | Aqueous NaOH, Irradiation (UV light), 25°C | This compound | cenmed.comsigmaaldrich.com |

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of traditional batch syntheses, such as safety concerns with nitration reactions and issues with selectivity, advanced strategies focusing on process intensification and mechanistic understanding have been developed.

Continuous flow chemistry offers significant advantages for hazardous reactions like nitration, including superior heat and mass transfer, precise control over reaction parameters, and improved safety by minimizing the volume of hazardous material at any given time. europa.eu While research on the direct continuous flow synthesis of this compound is specific, the principles are well-demonstrated in the synthesis of closely related compounds.

For example, a three-step continuous flow process has been developed for the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate for the GnRH receptor antagonist Linzagolix. acs.org This process, involving esterification, nitration, and hydrolysis, achieved a total residence time of just 234 seconds and a total yield of 85.6%. acs.org This represents a substantial reduction in reaction time and a considerable improvement in process safety compared to traditional batch methods. acs.org Such approaches highlight the potential for developing highly efficient and safer continuous processes for this compound itself.

Understanding the kinetics and mechanism of nitration is crucial for optimizing the reaction to favor the desired 5-nitro isomer. The nitration of aromatic compounds is highly exothermic and extremely fast, making process control vital. semanticscholar.org

A kinetic study on the nitration of acetyl guaiacol (a protected form of guaiacol) in a microreactor using a nitric acid-acetic acid system provides valuable insights. semanticscholar.org The study systematically investigated the effects of key parameters on the reaction:

Molar Ratio of Reactants : The ratio of nitric acid to the substrate influences the reaction rate and yield.

Residence Time : In a flow system, this determines the extent of the reaction.

Temperature : Higher temperatures generally increase the reaction rate but can also affect selectivity and lead to side reactions.

Nitric Acid Concentration : This directly impacts the concentration of the nitrating species.

Under optimized conditions in the microreactor, a 90.7% yield of the desired 5-nitroguaiacol product was achieved. semanticscholar.org This demonstrates that compared to traditional batch reactors, microreactors can offer higher yields and selectivity with significantly shorter reaction times and reduced acid usage. semanticscholar.org The polarity of the solvent has also been shown to influence the ortho/para nitration selectivity in other phenolic systems, suggesting another avenue for process optimization. researchgate.net

Reactivity and Derivatization Chemistry

This compound is a versatile chemical intermediate due to the reactivity of its functional groups. The nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated, esterified, or converted to its salt, and the aromatic ring can undergo further substitution.

A significant application is its use as a precursor in the synthesis of other valuable chemicals. For instance, the sodium salt, sodium 5-nitroguaiacolate, is a component of some plant growth regulators. guidechem.com The core structure is also a building block for more complex molecules in the pharmaceutical industry. The synthesis of the drug Linzagolix relies on an intermediate, 4-fluoro-2-methoxy-5-nitrophenol, which shares the same core structure. acs.org Furthermore, derivatives such as 2-amino-5-nitrophenol, which can be prepared from related precursors, are important industrial starting materials and intermediates for dyes and other specialty chemicals. google.com

The compound's reactivity is also relevant in environmental chemistry, where it is identified as a photo-transformation product of certain pollutants, indicating its role in atmospheric chemical processes. acs.org

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring of this compound to an amino group is a fundamental transformation, yielding 5-amino-2-methoxyphenol. This conversion is a critical step in the synthesis of various more complex molecules, such as dyes, pharmaceuticals, and other specialty chemicals. The resulting aminophenol structure is bifunctional, possessing both a nucleophilic amino group and a phenolic hydroxyl group, which allows for a wide range of subsequent reactions. google.com

Several methods are employed for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used industrial method. It typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.com This method is often preferred for its clean reaction profile and high yields.

Chemical Reduction: A variety of chemical reagents can effect the reduction of aromatic nitro groups. A classic and effective method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Other reagents like sodium hydrosulfite or tin(II) chloride are also effective and can offer chemoselectivity in more complex molecules. wikipedia.org For instance, the reduction of nitroarenes to anilines can be achieved with high yields using an iron/calcium chloride system through catalytic transfer hydrogenation.

The choice of reduction method often depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate) | Generally high yields and clean reactions. wikipedia.orgmasterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Refluxing in acidic solution | A classic, cost-effective method. masterorganicchemistry.com |

| Transfer Hydrogenation | Formic acid, Ammonium formate | Used with a catalyst like Pd/C | Milder conditions than high-pressure hydrogenation. wikipedia.org |

Nucleophilic Substitution Reactions at Aromatic Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring of this compound. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The nitro group is most effective at activating the ortho and para positions relative to itself through resonance stabilization of the negatively charged intermediate (a Meisenheimer complex).

In this compound, the positions ortho and para to the nitro group are C4 and C6. These positions are activated towards nucleophilic attack. A potential leaving group, such as a halide, would typically be required at one of these positions for a substitution reaction to occur. While this compound itself does not have an ideal leaving group, its derivatives can undergo such reactions. For example, irradiation of 2-chloro-4-nitroanisole in aqueous sodium hydroxide results in the formation of this compound as a substitution photoproduct. sigmaaldrich.com

Kinetic studies on analogous compounds, such as 2-methoxy-3-nitrothiophenes, reacting with amines like piperidine, show that these reactions are often catalyzed by the amine itself, indicating a base-catalyzed mechanism. rsc.orgrsc.org The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. masterorganicchemistry.com

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo oxidation reactions. However, the outcomes can be complex and are sensitive to the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring.

A significant reaction pathway is oxidative coupling , where two phenolic molecules are joined together. This process is often catalyzed by transition metal complexes (e.g., copper, iron, vanadium) or enzymes. wikipedia.org The reaction typically proceeds via the formation of a phenoxy radical intermediate. The coupling can result in the formation of C-C or C-O bonds between the two phenol units. wikipedia.org For methoxy-substituted phenols, unusual unsymmetrical couplings have been observed, which can be rationalized by a radical-phenol mechanism. nih.gov The presence of both methoxy and hydroxyl groups can influence the regioselectivity of the coupling.

For example, the oxidation of phenols with reagents like silver nitrate (B79036) (AgNO₃) can facilitate C-C bonding. researchgate.net In the context of substituted phenols, the identity and location of substituents significantly affect reactivity. Studies on the oxidation and thermolysis of methoxy- and nitro-substituted phenols in supercritical water show that NO₂-substituted phenols react more rapidly than OCH₃-substituted ones. acs.org

Formation of Derivatives for Specific Research Applications

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules for various research applications. Its functional groups can be selectively modified to build intricate molecular architectures.

One notable application is in the synthesis of the drug Bosutinib , a tyrosine kinase inhibitor. In one synthetic route, this compound is used as the key starting material. mdpi.com The synthesis involves a sequence of reactions that modify both the hydroxyl and nitro groups to construct the final complex structure of the drug.

Another common derivatization involves protecting the phenolic hydroxyl group to allow for selective reactions at other positions. For instance, the tert-butyldimethylsilyl (TBDMS) ether of this compound has been synthesized and characterized. nist.gov This protection strategy is common in multi-step organic synthesis.

The sodium salt of this compound, known as 5-nitroguaiacol sodium salt, is used in agriculture as a component of plant growth regulators. guidechem.com

Table 2: Examples of Derivatives from this compound

| Derivative | Synthetic Application | Research Area |

|---|---|---|

| 5-Amino-2-methoxyphenol | Intermediate in multi-step synthesis | Pharmaceuticals, Dyes |

| Bosutinib | Target molecule synthesis | Medicinal Chemistry, Oncology mdpi.com |

| TBDMS ether of this compound | Protected intermediate | Organic Synthesis nist.gov |

Complexation and Chelate Formation with Metal Ions

The structure of this compound, containing both a hydroxyl group and a methoxy group on a benzene (B151609) ring, allows it to act as a ligand in the formation of coordination complexes with metal ions. The phenolic oxygen is a primary coordination site.

Often, this compound is first converted into a Schiff base ligand. This is achieved by reacting its amino-derivative (5-amino-2-methoxyphenol) with an aldehyde or ketone. The resulting Schiff base ligands are excellent chelating agents, capable of forming stable complexes with a variety of transition metals.

For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde (vanillin, a structurally similar compound) was used to synthesize Cu(II) and Zn(II) complexes. nih.gov In these complexes, the metal ion is coordinated through the phenolic oxygen and the imine nitrogen of the Schiff base. The presence of electron-withdrawing (like nitro) or electron-donating (like methoxy) groups on the ligand can influence the electronic properties and stability of the resulting metal complexes. acs.org These push-pull effects can modify properties such as the spin-state switching temperature in Fe(III) complexes. acs.org

The formation of these metal complexes is confirmed through various analytical techniques, including FT-IR, UV-Visible spectroscopy, and NMR, which show characteristic shifts upon coordination of the metal to the ligand. nih.gov

Computational and Theoretical Chemistry Investigations

Advanced Theoretical Property Characterization

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the physicochemical properties of a series of chemical compounds with their biological activities. jocpr.com For nitroaromatic compounds like 2-Methoxy-5-nitrophenol, QSAR studies are instrumental in predicting their biological effects, such as toxicity and mutagenicity, based on their molecular structures. nih.govstudycorgi.com These models are crucial for screening large numbers of compounds and prioritizing them for further experimental testing, thereby accelerating the drug discovery and risk assessment processes. jocpr.com

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their molecular properties. nih.gov These properties are quantified by molecular descriptors, which can be broadly categorized as constitutional, topological, quantum-chemical, and physicochemical. nih.gov

In the context of nitroaromatic compounds, several QSAR studies have highlighted the importance of specific descriptors in predicting their toxic effects. nih.gov For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frequently used quantum-chemical descriptors. nih.govstudycorgi.com The energy of LUMO (ELUMO) is particularly significant for nitroaromatics as it relates to their electron-accepting capacity, a key factor in their mechanism of toxicity which often involves nitroreduction. nih.govstudycorgi.com

Hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (log Kow or log P), is another critical descriptor. nih.govstudycorgi.com It governs the transport of the compound through biological membranes to its site of action. Statistical methods such as Multiple Linear Regression (MLR) and more complex techniques like Comparative Molecular Field Analysis (CoMFA) are employed to build the QSAR models. nih.gov

A hypothetical QSAR study on a series of nitrophenol derivatives, including this compound, might involve the development of a regression equation to predict a specific biological activity, such as cytotoxicity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). The molecular descriptors would be calculated for each analogue in the series.

An illustrative data table for such a study is presented below, showcasing the types of descriptors that would be correlated with the observed biological activity.

Table 1: Hypothetical Data for a QSAR Study of Nitrophenol Derivatives

| Compound | pIC50 | log P | ELUMO (eV) | EHOMO (eV) | Molar Refractivity (MR) |

|---|---|---|---|---|---|

| This compound | 5.85 | 1.30 | -2.58 | -8.12 | 42.5 |

| Analogue 1 | 5.62 | 1.15 | -2.65 | -8.20 | 40.1 |

| Analogue 2 | 6.10 | 1.45 | -2.49 | -8.05 | 45.3 |

| Analogue 3 | 5.98 | 1.38 | -2.53 | -8.09 | 43.7 |

The resulting QSAR model would be an equation that quantitatively describes the relationship between the descriptors and the biological activity. For example, a simplified MLR model might look like:

pIC50 = b0 + b1(log P) + b2(ELUMO)

Where b0, b1, and b2 are regression coefficients determined from the statistical analysis. Such a model would allow for the prediction of the cytotoxicity of new, unsynthesized nitrophenol derivatives. The statistical quality of the model is typically assessed by parameters like the correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy of 2-Methoxy-5-nitrophenol, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons in different chemical environments. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The single aliphatic methoxy (B1213986) group also gives a characteristic sharp singlet.

The protons on the aromatic ring exhibit specific splitting patterns (coupling) due to their proximity to one another. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) substituents. The nitro group, being strongly electron-withdrawing, tends to shift nearby protons downfield (to a higher ppm value).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.8-7.9 | Doublet (d) |

| H-4 | ~7.6-7.7 | Doublet of doublets (dd) |

| H-6 | ~7.0-7.1 | Doublet (d) |

| -OCH₃ | ~3.9-4.0 | Singlet (s) |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, substituted). chemicalbook.com

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the oxygen of the methoxy group (C-2) and the hydroxyl group (C-1) appear at significantly different fields compared to those influenced by the electron-withdrawing nitro group (C-5).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | ~148-150 |

| C-2 (-OCH₃) | ~146-148 |

| C-3 | ~118-120 |

| C-4 | ~115-117 |

| C-5 (-NO₂) | ~140-142 |

| C-6 | ~108-110 |

Note: Data is compiled from typical values and may vary based on experimental conditions. chemicalbook.com

While 1D NMR spectra identify the presence and environment of nuclei, Two-Dimensional (2D) NMR experiments are employed to map the connectivity between them. wikipedia.org For this compound, several 2D techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a COSY spectrum would show cross-peaks connecting the signals of H-3 with H-4, and H-4 with H-6, confirming their neighboring positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would definitively link the proton signal at ~7.8 ppm to the C-3 carbon, the proton at ~7.6 ppm to C-4, the proton at ~7.0 ppm to C-6, and the methoxy protons at ~3.9 ppm to the methoxy carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the specific functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound displays characteristic absorption bands that serve as fingerprints for its key functional groups.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200-3500 | O-H Stretch (broad) | Phenolic -OH |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | Aliphatic -OCH₃ |

| ~1570-1590 | C=C Stretch | Aromatic Ring |

| ~1500-1530 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| ~1330-1350 | N=O Symmetric Stretch | Nitro (-NO₂) |

| ~1200-1280 | C-O-C Asymmetric Stretch | Aryl Ether |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirm its presence.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about molecular vibrations. chemicalbook.com While polar groups like hydroxyls are strong in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The nitro group and the aromatic ring vibrations are typically prominent in the Raman spectrum of nitrophenols. spectroscopyonline.com

Table 4: Key FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3080 | C-H Stretch | Aromatic C-H |

| ~1590-1610 | Ring Quadrant Stretch | Aromatic Ring |

| ~1330-1350 | N=O Symmetric Stretch | Nitro (-NO₂) |

| ~1270-1290 | C-O Stretch | Phenolic C-O |

The symmetric stretch of the nitro group is particularly strong and serves as an excellent diagnostic peak in the Raman spectrum. spectroscopyonline.com The analysis of ring breathing and other skeletal modes provides further confirmation of the substitution pattern.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the conjugated systems and chromophores present in the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an organic molecule is dictated by the presence of chromophores, which are functional groups capable of absorbing UV or visible radiation. In this compound, the key chromophores are the nitrated benzene ring, the phenolic hydroxyl group, and the methoxy group. The interaction between these groups, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups, influences the electronic transitions.

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the expected electronic transitions are primarily of two types:

π → π* (pi to pi-star) transitions: These occur in the aromatic ring and the nitro group, which contain extensive π-electron systems. These transitions are typically characterized by high molar absorptivity (ε) values.

n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the hydroxyl, methoxy, and nitro groups, to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption data such as the wavelength of maximum absorbance (λmax) and molar absorptivity for this compound are not detailed in readily available literature, its structural analogue, 4-nitrophenol (B140041), provides a useful comparison. The deprotonated form of 4-nitrophenol (4-nitrophenolate) exhibits a strong absorption maximum at 405 nm. This absorption is attributed to an intramolecular charge transfer transition, which is characteristic of molecules with both electron-donating and electron-withdrawing groups on a conjugated system. Given the similar substitution pattern, this compound is also expected to exhibit significant absorption in the UV-Vis region.

| Transition Type | Associated Molecular Orbitals | Expected Intensity |

|---|---|---|

| π → π | HOMO (π) to LUMO (π) | High |

| n → π | Non-bonding (O-atoms) to LUMO (π) | Low to Medium |

Photophysical Studies and Excited State Characterization

Photophysical studies investigate the fate of a molecule after it has absorbed light and entered an excited electronic state. These processes include fluorescence, phosphorescence, and non-radiative decay pathways like internal conversion and intersystem crossing.

Specific experimental data on the fluorescence quantum yield or excited-state lifetime of this compound are not widely reported. However, the behavior of related nitroaromatic compounds offers significant insight into its likely photophysical properties. Nitroaromatic compounds are known for their complex excited-state dynamics, often characterized by very low fluorescence quantum yields. This is due to efficient non-radiative decay channels that compete with fluorescence.

Studies on p-nitrophenol have shown that after photoexcitation, the molecule undergoes ultrafast (femtosecond to picosecond timescale) evolution from its initial excited singlet state (S₁) to a triplet state (T₁) via intersystem crossing (ISC). acs.org This process is highly efficient and significantly quenches any potential fluorescence. The triplet state then decays over a longer timescale (nanoseconds) back to the ground state. acs.org This efficient S₁ → T₁ transition is a hallmark of many nitroaromatic compounds. It is therefore probable that this compound also exhibits very weak or no fluorescence due to rapid and efficient intersystem crossing to the triplet manifold, leading to a high efficiency of ground-state recovery. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and deducing the structure of a compound through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize by losing an electron, forming a radical cation known as the molecular ion (M+•). The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

The EI mass spectrum of this compound shows a distinct molecular ion peak (M+•) at an m/z of 169, which corresponds to its nominal molecular weight. nih.gov The fragmentation pattern provides structural clues. Highly branched compounds or those with certain functional groups, like nitro compounds, often undergo extensive fragmentation. creative-proteomics.com While a detailed experimental fragmentation study is not available, a plausible fragmentation pathway can be proposed based on the structure. Key fragmentation processes for aromatic nitro compounds often involve the nitro group and other substituents.

| m/z | Proposed Ion/Fragment | Proposed Neutral Loss |

|---|---|---|

| 169 | [C₇H₇NO₄]⁺• (Molecular Ion) | - |

| 154 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 139 | [M - NO]⁺ | •NO (Nitric oxide) |

| 123 | [M - NO₂]⁺ | •NO₂ (Nitrogen dioxide) |

| 111 | [M - NO - CO]⁺ | •NO and CO |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule or fragment ion, as the exact mass of an ion is unique to its specific atomic makeup. algimed.com

The calculated monoisotopic mass of this compound (C₇H₇NO₄) is 169.03750770 Da. nih.gov An HRMS measurement yielding a mass very close to this value (typically within 5 ppm error) would confirm the elemental formula of the compound. algimed.com

HRMS is often coupled with soft ionization techniques, such as Electrospray Ionization (ESI), which typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. Subsequent fragmentation for structural analysis can be induced in the mass spectrometer using techniques like tandem mass spectrometry (MS/MS).

For this compound, MS/MS analysis of the deprotonated ion [M-H]⁻ at a precursor m/z of 168.0302 has been reported. nih.gov The fragmentation of this ion provides valuable structural information.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Loss of Mass (Da) |

|---|---|---|---|

| 168.0302 | 153 | •CH₃ (Methyl radical) | ~15 |

| 138.1 | NO (Nitric oxide) | ~30 |

Data sourced from PubChem CID 69471. nih.gov

The primary fragmentation observed is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 153. nih.gov This is a characteristic loss from the methoxy group. Another observed fragment at m/z 138.1 corresponds to the loss of nitric oxide (NO). nih.gov These fragmentation pathways, confirmed by HRMS, provide unequivocal evidence for the presence and connectivity of the functional groups within the this compound structure.

Research Applications and Advanced Materials Contexts

Precursor in Organic Synthesis and Pharmaceutical Chemistry

2-Methoxy-5-nitrophenol is a pivotal starting material and intermediate in the creation of a wide array of chemical compounds, particularly within the pharmaceutical industry. Its reactivity allows for its incorporation into multi-step syntheses to produce high-value molecules, including active pharmaceutical ingredients (APIs).

This compound is a precursor for the synthesis of various nitroaniline derivatives. These derivatives are important intermediates in the production of dyes and specialized chemicals. For instance, 2-methoxy-5-nitroaniline is synthesized from this compound and is utilized in the creation of disazo disperse dyes for polyester fibers. researchgate.net The synthesis process typically involves the reduction of the nitro group or modification of the hydroxyl group to an amine, leading to compounds like 3-methoxy-5-nitroaniline. chemicalbook.com The resulting anilines can then undergo further reactions, such as diazotization and coupling, to produce a range of substituted benzene (B151609) products and dyes. researchgate.netchemicalbook.com

A related key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, is also synthesized through processes that may involve derivatives of this compound. The general synthetic strategy involves protecting an aniline (B41778), followed by nitration and subsequent deprotection to yield the desired nitroaniline product. google.com

The compound is explicitly utilized in the synthesis of potent therapeutic agents, including vascular endothelial growth factor (VEGF) and tyrosine kinase inhibitors. chemicalbook.com Protein tyrosine kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key mechanism for many modern anticancer drugs. nih.gov this compound serves as a foundational scaffold or an intermediate in the complex synthetic routes leading to these targeted therapies. chemicalbook.com

Furthermore, it plays a role in the synthesis of GABA (gamma-aminobutyric acid) analogues. chemicalbook.com GABA is the primary inhibitory neurotransmitter in the central nervous system. Synthetic analogues are developed for various neurological and psychiatric applications. The development of "caged" GABA, which involves photolabile protecting groups derived from similar nitrobenzyl structures, highlights the utility of this chemical class in neuropharmacological research. nih.gov

This compound is structurally related to a key intermediate required for the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. Specifically, the compound 4-fluoro-2-methoxy-5-nitrophenol is a direct precursor in the Linzagolix synthesis pathway. acs.org A modern, three-step continuous flow synthesis method has been developed to produce this intermediate efficiently and safely from 4-fluoro-2-methoxyphenol via esterification, nitration, and hydrolysis. This process significantly reduces reaction time to a total residence time of 234 seconds and achieves a high total yield of 85.6%. acs.org

Table 1: Continuous Flow Synthesis of Linzagolix Intermediate

| Step | Reaction | Residence Time | Outcome |

|---|---|---|---|

| 1 | Esterification | - | Protection of the hydroxyl group |

| 2 | Nitration | - | Introduction of the nitro group |

| 3 | Hydrolysis | - | Deprotection to yield 4-fluoro-2-methoxy-5-nitrophenol |

| Total | - | 234 seconds | 85.6% Yield |

One of the most significant applications of this compound is its role as a starting material in the manufacture of Bosutinib. synzeal.comaartipharmalabs.com Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML). chemicalbook.comresearchgate.net

Biomedical and Neuropharmacological Research

Beyond its role in chemical synthesis, this compound is instrumental in developing advanced tools for biomedical research, particularly in the field of neuropharmacology.

This compound is used to create photolabile protecting groups (PPGs), also known as "caging" groups. nih.govwikipedia.org These groups are attached to a bioactive molecule, rendering it inert. The molecule can then be released at a precise time and location by exposing it to light, a technique that allows for high spatiotemporal control in biological experiments. nih.govnih.gov

A prominent example is the synthesis of 2-methoxy-5-nitrophenyl glycine (B1666218) ester, or "caged glycine." nih.govpnas.org In this application, the 2-methoxy-5-nitrophenyl group is attached to the carboxyl function of the neurotransmitter glycine. nih.gov This caged compound is stable and does not interact with glycine receptors. nih.govpnas.org Upon irradiation with a laser pulse (e.g., at 337 nm), it undergoes photolysis within microseconds, rapidly releasing free glycine and the this compound byproduct. nih.govnih.gov This rapid release allows researchers to study the kinetics of glycine receptors on central nervous system cells in real-time. pnas.orgnih.gov

Table 3: Properties of Caged Glycine

| Property | Value/Description |

|---|---|

| Compound Name | 2-methoxy-5-nitrophenyl glycine ester |

| Photolysis Time | Within 3 microseconds |

| Product Quantum Yield | 0.2 |

| Biological Activity | Inert until photolysis; byproduct does not affect glycine receptors nih.govpnas.org |

| Application | Kinetic investigations of neurotransmitter receptors nih.gov |

This approach is also applicable to other neurotransmitters containing carboxyl groups, such as beta-alanine, enabling detailed investigations of various receptor systems in neurophysiology. researchgate.netepa.gov

Application in Studying Neurotransmitter Receptor Kinetics with High Temporal Resolution

While this compound itself is not directly applied, a key derivative, the 4-methoxy-7-nitroindolinyl (MNI) group, is integral to the synthesis of "caged" neurotransmitters, most notably MNI-caged-L-glutamate. rndsystems.comtocris.com Caged compounds are molecules that are rendered biologically inert by covalent attachment to a photoremovable protecting group. instras.com The MNI group serves as this photo-protecting "cage" for the neurotransmitter glutamate. rndsystems.comtocris.com

This technology is pivotal for studying the kinetics of neurotransmitter receptors with exceptional temporal and spatial resolution. tocris.cominstras.com MNI-caged-L-glutamate is pharmacologically inactive at neuronal glutamate receptors and transporters in its caged form. tocris.com Upon photolysis—a brief exposure to light (typically 300-380 nm)—the MNI cage is cleaved, rapidly releasing active L-glutamate. rndsystems.comtocris.comcaymanchem.com This release can occur with a half-time of just 200 nanoseconds following a light pulse, allowing researchers to mimic the speed of natural synaptic transmission. hellobio.com

The high quantum yield of MNI-caged-L-glutamate means it releases glutamate efficiently upon illumination. rndsystems.comtocris.com Its stability at neutral pH and resistance to hydrolysis make it a reliable tool for in-situ studies. tocris.comhellobio.com Furthermore, its suitability for two-photon uncaging microscopy enables the highly localized, diffraction-limited release of glutamate. rndsystems.comnih.gov This precision allows scientists to stimulate individual dendritic spines, providing profound insights into the function, integration, and plasticity of single synapses. nih.govfrontiersin.org

Table 1: Properties of MNI-caged-L-glutamate for Neuroscience Research

| Property | Description | Source(s) |

|---|---|---|

| Caging Group | 4-methoxy-7-nitroindolinyl (MNI) | rndsystems.comtocris.com |

| Released Molecule | L-glutamate | rndsystems.com |

| Activation Method | Photolysis (light exposure, ~300-380 nm) | rndsystems.comtocris.com |

| Release Speed | Very rapid (half-time of 200 ns) | hellobio.com |

| Biological Activity | Inactive before photolysis; releases active neurotransmitter | tocris.com |

| Key Application | High-resolution study of glutamate receptor kinetics | tocris.com |

| Advanced Technique | Suitable for two-photon uncaging at single synapses | rndsystems.comnih.gov |

Agricultural Science Research (Sodium Salt Form)

The sodium salt of this compound, known as Sodium 5-nitroguaiacolate , is widely researched as a plant biostimulant or growth regulator. rndsystems.comnih.gov It is often used in combination with other nitrophenols, such as sodium o-nitrophenolate and sodium p-nitrophenolate. nih.govfrontiersin.orgacs.org This compound is recognized for its ability to enhance various physiological processes in plants, leading to improved growth and yield. rndsystems.com

Research into the mechanism of Sodium 5-nitroguaiacolate suggests it acts as a cellular activator. nih.govnih.gov Studies indicate that it can regulate the synthesis of essential macromolecules within the plant, including proteins and nucleic acids. nih.gov Furthermore, it is proposed that the compound alters the activity of specific plant enzymes. nih.gov One reported mechanism is the inhibition of IAA oxidase, which would lead to higher activity levels of naturally occurring auxins, a critical class of plant hormones that govern growth and development. acs.org By influencing these fundamental biochemical pathways, the compound can stimulate plant growth across various developmental stages. nih.gov

Table 2: Reported Biostimulant Effects of Sodium 5-nitroguaiacolate in Plants

| Mechanism / Effect | Description | Source(s) |

|---|---|---|

| Biochemical Regulation | Regulates protein, nucleic acid, and enzyme synthesis. | nih.gov |

| Hormonal Influence | Inhibits IAA oxidase, potentially increasing auxin activity. | acs.org |

| Cellular Activation | Promotes the flow of cell protoplasm (cytoplasmic streaming). | tocris.comacs.orgnih.gov |

| Photosynthesis | Enhances the rate of photosynthesis in leaves. | tocris.comhellobio.comnih.gov |

| Nutrient Uptake | Promotes root development and enhances absorption of nutrients. | rndsystems.comtocris.comnih.gov |

| Crop Improvement | Accelerates transport of photosynthetic products to fruits. | tocris.comnih.gov |

Research in Animal Nutrition and Health (Sodium Salt Form)

Beyond plant science, Sodium 5-nitroguaiacolate has been investigated for its potential applications in animal husbandry as a feed additive. hellobio.comnih.gov

When included in feed formulations, research suggests that Sodium 5-nitroguaiacolate can stimulate appetite in animals. hellobio.comnih.gov It is proposed that the compound, upon entering the animal's system, can lead to an improved absorption of nutrients. hellobio.comnih.gov This enhanced nutrient uptake is believed to contribute to accelerated growth and development in livestock. hellobio.comnih.gov

Studies on Modulation of Animal Growth, Development, and Immune Response

While direct studies on this compound are limited in this context, its sodium salt, Sodium 5-nitroguaiacolate, is recognized for its application in animal husbandry and fisheries. sahkarpharmaceuticals.com When used as a feed additive, it is reported to act as a growth regulator with several beneficial effects on animal physiology. sahkarpharmaceuticals.com

Key research findings indicate that Sodium 5-nitroguaiacolate can:

Stimulate Appetite and Nutrient Absorption: The compound is believed to enhance animal appetite and improve the absorption of essential nutrients from feed. sahkarpharmaceuticals.com

Accelerate Growth and Development: By improving nutrient uptake, it contributes to accelerated growth rates in livestock and aquaculture species. sahkarpharmaceuticals.com

Enhance Immune Function: It has been shown to bolster the immune systems of animals, potentially leading to increased resistance against various diseases. sahkarpharmaceuticals.com

Improve Production Yields: Applications in animal husbandry have been associated with an increase in the quality and quantity of meat, eggs, milk, and wool. sahkarpharmaceuticals.com

The United Nations Food and Agriculture Organization (FAO) has recommended Sodium 5-nitroguaiacolate as a plant growth regulator for green food engineering. Its use extends to animal farming, where it is valued for its potential to enhance productivity and animal health. sahkarpharmaceuticals.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have noted that nitrophenolates, including Sodium 5-nitroguaiacolate, are rapidly converted to naturally occurring phenolic compounds in plants, and their use as plant growth regulators is not expected to cause adverse effects to wildlife. regulations.gov

Analytical Method Development and Impurity Profiling

The presence of impurities in pharmaceutical products is a critical concern due to the potential risk to patient safety. This compound is a known process-related impurity or intermediate in the synthesis of some active pharmaceutical ingredients (APIs). anantlabs.com Due to its chemical structure, specifically the nitro group, it can be classified as a "structural alert" for potential genotoxicity, necessitating the development of highly sensitive analytical methods for its control.

Trace Level Determination in Drug Substances (e.g., as a Genotoxic Impurity)

Genotoxic impurities (GTIs) are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer. researchgate.net Regulatory agencies like the European Medicines Agency (EMEA) and the U.S. Food and Drug Administration (FDA) have established stringent limits for such impurities, often applying the Threshold of Toxicological Concern (TTC) concept. sciencescholar.us For most GTIs, the acceptable daily intake is limited to 1.5 µ g/day for chronic exposure. researchgate.net

This stringent limit requires analytical methods capable of detecting and quantifying impurities at trace levels, often in the low parts-per-million (ppm) range relative to the API. sciencescholar.us The determination of this compound as a potential GTI presents a significant analytical challenge due to the need to detect minute quantities in a large excess of the main drug substance. sciencescholar.us Consequently, highly selective and sensitive techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection, are often required. researchgate.net

Classification of Genotoxic Impurities:

Impurities are often categorized into classes based on their known or suspected genotoxicity to determine the required level of control.

| Class | Description | Control Requirement Example |

| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC (e.g., 1.5 µ g/day ). sciencescholar.us |

| Class 3 | Compounds with a structural alert for mutagenicity, but no mutagenicity data. | Control at or below the TTC. sciencescholar.us |

| Class 4 | Compounds with a structural alert that is shared with the API, which has been shown to be non-mutagenic. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alert for mutagenicity. | Treat as a non-mutagenic impurity. |

This table is for illustrative purposes and based on general principles of GTI classification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of pharmaceutical impurities. nih.gov The development of a robust HPLC method for this compound is essential for ensuring the quality and safety of drug substances where it may be present.

Method development typically involves the optimization of several key chromatographic parameters to achieve adequate separation of the impurity from the API and other related substances.

Typical HPLC Method Parameters:

Stationary Phase (Column): Reversed-phase columns, such as a C8 or C18, are commonly employed for the separation of moderately polar compounds like this compound. researchgate.netjournalbji.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape and resolution. journalbji.com

Detector: A UV detector is commonly used, set at a wavelength where this compound exhibits strong absorbance.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.netjournalbji.com Validation encompasses testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for Analytical Methods

Linearity, LOD, and LOQ are critical validation parameters that define the performance of an analytical method, especially for trace impurity analysis.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis. A correlation coefficient (R²) of greater than 0.99 is generally considered acceptable. indexcopernicus.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. juniperpublishers.com It is a crucial measure of the method's sensitivity.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. juniperpublishers.com For genotoxic impurities, the LOQ must be at or below the control threshold (e.g., 1 ppm).

The LOD and LOQ can be determined using several approaches, most commonly through the analysis of the calibration curve or the signal-to-noise ratio. tbzmed.ac.irresearchgate.net Using the calibration curve method, the LOD and LOQ are calculated using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines). juniperpublishers.com

S is the slope of the calibration curve. juniperpublishers.com

Illustrative Data for Method Validation Parameters:

The following interactive table provides an example of data that would be generated during the validation of an HPLC method for this compound to assess its linearity, LOD, and LOQ.

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.3 ppm - 2.5 ppm | Covers the required range around the control limit. |

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.99 |

| Slope of Calibration Curve (S) | 48500 | - |

| Std. Deviation of Intercept (σ) | 2500 | - |

| Calculated LOD | 0.17 ppm | Must be low enough to detect the impurity. |

| Calculated LOQ | 0.52 ppm | Must be at or below the specified control limit. |

| Signal-to-Noise (S/N) at LOQ | 11:1 | Typically ≥ 10:1 juniperpublishers.comtbzmed.ac.ir |

This data is representative and for illustrative purposes only.

Environmental Chemistry and Degradation Pathways

Atmospheric Occurrence and Formation

2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is an organic compound that has been identified as a component of atmospheric brown carbon (BrC), which can affect atmospheric photochemistry and radiative forcing. Its presence and formation in the atmosphere are closely linked to both natural and anthropogenic emissions and subsequent chemical transformations.

This compound is classified as a Nitrated Aromatic Compound (NAC), a group of substances that contribute to the composition of fine particulate matter (PM2.5) copernicus.org. PM2.5 consists of microscopic solid particles and liquid droplets with a diameter of 2.5 micrometers or less, which can be inhaled and pose health risks epa.govnih.gov. NACs are of particular interest because they absorb light in the near-ultraviolet and visible regions, contributing to the light-absorbing properties of brown carbon aerosols copernicus.orgnoaa.gov. While NACs may only be a minor fraction of the total aerosol mass, they can account for a significant portion of the light absorption attributed to secondary organic aerosol (SOA) copernicus.org. The presence of nitrophenols, including methoxylated species like this compound, has been confirmed in fine particles originating from biomass smoke nih.gov. These compounds are part of the complex chemical mixture that constitutes PM2.5, which includes primary particles emitted directly from sources and secondary particles formed through atmospheric chemical reactions epa.govnih.gov.

The formation of this compound in the atmosphere is a result of photochemical reactions involving precursor compounds. A primary precursor is guaiacol (B22219) (2-methoxyphenol), a compound emitted in significant quantities from the pyrolysis of lignin (B12514952) during biomass burning researchgate.netcopernicus.org. In the atmosphere, guaiacol can react with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx) to form nitrophenols researchgate.net. These reactions can occur in the gas phase or the aqueous phase of atmospheric water, such as clouds and fog copernicus.org.

Another identified formation pathway is the photolysis of 2,4-dinitroanisole (B92663) (DNAN), an insensitive munitions compound used as a replacement for TNT researchgate.netnih.gov. Under photolytic conditions, DNAN can undergo a reaction where the ortho nitro group is displaced by a hydroxide (B78521) ion, resulting in the formation of this compound researchgate.net. This highlights that the atmospheric presence of this compound can be linked to the degradation of other specific anthropogenic pollutants.

Anthropogenic activities are the primary sources of precursors for this compound. Biomass burning is a major contributor, releasing large amounts of methoxyphenols, such as guaiacol, into the atmosphere copernicus.orgfigshare.com. These phenolic compounds are known to be efficient precursors for the formation of secondary organic aerosol (SOA), including nitrophenolic species researchgate.netcopernicus.org. Studies have shown that phenols and methoxyphenols account for a significant mass fraction of particulate matter derived from wood smoke copernicus.org. Emissions of nitrated phenols have been directly measured in the smoke from the burning of various common biomass types, with concentrations varying by biomass and burning conditions (flaming vs. smoldering) nih.gov.

While biomass burning is a dominant source, other anthropogenic activities also contribute to the pool of atmospheric precursors. Traffic and industrial emissions are major sources of volatile organic compounds (VOCs) and nitrogen oxides (NOx), which are essential ingredients for the photochemical formation of secondary pollutants, including nitrated phenols researchgate.net. The atmospheric reactions of aromatic hydrocarbons from these sources with NOx lead to the formation of a variety of NACs noaa.govcopernicus.org.

Photochemical Degradation Studies

The persistence of this compound in the environment is limited by its susceptibility to photochemical degradation. Studies have focused on its breakdown in the aqueous phase, which is a relevant process within cloud droplets and atmospheric aerosols.

The photochemical degradation of this compound (referred to as 5-nitroguaiacol in some studies) has been investigated in the aqueous phase. It reacts rapidly with hydroxyl (•OH) radicals, a key oxidant in the atmosphere acs.org. The kinetics of this oxidation process are important for determining the atmospheric lifetime of the compound. Laboratory studies have measured the second-order rate constants for the reaction between nitrophenols and •OH radicals, indicating that their aqueous-phase lifetimes are on the order of hours under typical cloud conditions acs.org.

The degradation process involves the functionalization of the molecule, which can initially increase the light absorption intensity of the solution, followed by further oxidation that leads to smaller organic acids, ultimately resulting in the photobleaching of the brown carbon acs.org. The decay kinetics are influenced by factors such as the wavelength of light and the presence of other photochemically active species like nitrate (B79036) acs.org. Research comparing the photolysis of methoxyphenols and nitrophenols shows that while methoxyphenols degrade faster under direct photolysis, the decay rates of nitrophenols increase significantly in the presence of high nitrate concentrations, which act as a source of •OH radicals acs.org.

| Reactant | Oxidant | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 5-Nitroguaiacol | Hydroxyl Radical (•OH) | Aqueous Phase, 254 nm UV lamp | Rapid reaction observed, with lifetimes on the order of hours in cloud water. Initial enhancement of light absorptivity followed by photobleaching. | acs.org |

| Nitrophenols | Direct Photolysis & Nitrate-Mediated | Aqueous Phase, 254 nm and 313 nm UV light | Decay rates at 313 nm are ~10 times lower than at 254 nm. In high-nitrate conditions, decay rates approach those of more reactive methoxyphenols. | acs.org |

This compound is itself a phototransformation product of other atmospheric pollutants. A notable precursor is 2,4-dinitroanisole (DNAN). The aqueous photolysis of DNAN involves the displacement of one of its nitro groups by a hydroxide ion researchgate.net. When the nitro group at the ortho position (C2) is displaced, the product is this compound. If the para position (C4) nitro group is displaced, the isomer 4-methoxy-3-nitrophenol (B81317) is formed researchgate.net. Another phototransformation product of DNAN is 2,4-dinitrophenol, which results from the hydroxylation of the methyl group researchgate.net. The identification of this compound as a stable intermediate in the degradation pathway of DNAN is crucial for understanding the environmental fate of insensitive munitions compounds researchgate.net.

| Precursor | Reaction | Product | Byproduct | Reference |

|---|---|---|---|---|

| 2,4-Dinitroanisole | Photolysis with ortho-nitro group displacement by hydroxide | This compound | - | researchgate.net |

| 2,4-Dinitroanisole | Photolysis with para-nitro group displacement by hydroxide | 4-Methoxy-3-nitrophenol | - | researchgate.net |

| 2,4-Dinitroanisole | Photolysis with methyl group hydroxylation | 2,4-Dinitrophenol | Formaldehyde | researchgate.net |

Biodegradation and Environmental Fate

The biodegradation of this compound is a key process in its environmental fate, although specific degradation pathways for this compound are not as extensively studied as for other nitrophenols. However, research has identified microorganisms capable of degrading nitroguaiacols.

In soil environments, bacteria from the genus Rhodococcus have been shown to utilize 5-nitroguaiacol researchgate.net. Two bacterial strains isolated from forest soil, capable of using 4-nitropyrocatechol as a sole carbon and energy source, were also found to degrade 5-nitroguaiacol researchgate.net. This indicates that microbial communities in soil possess the enzymatic machinery to break down this compound.

Furthermore, a novel bacterial species, Arthrobacter nitroguajacolicus, has been isolated from soil and has demonstrated the ability to degrade or transform nitroaromatic compounds, including the related isomer 4-nitroguaiacol nih.gov. While the specific enzymatic pathways for this compound degradation by these organisms have not been fully elucidated, the degradation of other nitrophenols often involves initial reduction of the nitro group or hydroxylation of the aromatic ring. For nitrophenols in general, both aerobic and anaerobic degradation pathways have been identified in various microbial species, leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

The persistence of this compound in the environment is influenced by the rates of its degradation through processes like photolysis and biodegradation. The relatively long photolysis lifetime of 167 hours suggests that in the absence of significant microbial activity, the compound could persist in sunlit surface waters for several days nih.gov. One safety data sheet suggests that the compound may persist based on its low water solubility fishersci.com.

Table 2: Physicochemical Properties Related to Bioaccumulation Potential of this compound

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 1.3 | nih.gov |

This interactive table provides key physicochemical data used to assess the bioaccumulation potential of this compound.

Biological Activity and Mechanistic Investigations

Antimicrobial Properties

While direct studies on the antimicrobial efficacy of 2-Methoxy-5-nitrophenol are not extensively documented, the activity of structurally similar compounds provides significant insights.

Derivatives of nitroguaiacol have demonstrated notable antibacterial action. For instance, nitroguaiacol ether derivatives of the antibiotic streptomycin have been synthesized and shown to be biologically active against both gram-positive (e.g., Bacillus subtilis) and gram-negative (e.g., Escherichia coli) bacteria nih.gov. This suggests that the nitroguaiacol moiety contributes to or enhances the antimicrobial properties of the parent compound.

Many methoxyphenol compounds, such as eugenol (B1671780) and vanillin (B372448), have been tested against common foodborne pathogens, including Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition nih.govmdpi.comresearchgate.net. Similarly, other phenolic compounds have been assessed for their ability to control the growth of these bacteria in both their planktonic and biofilm states mdpi.comresearchgate.net. Although this does not provide direct evidence for this compound, it establishes a precedent for antimicrobial activity within this class of compounds.

| Compound Class | Example Compound | Target Bacteria | Observed Effect |

|---|---|---|---|

| Nitroguaiacol Derivatives | Nitroguaiacol ether of Streptomycin | E. coli, B. subtilis | Biologically active against both gram-positive and gram-negative bacteria nih.gov. |

| Methoxyphenols | Eugenol, Vanillin | E. coli, S. aureus | Demonstrated antimicrobial potential against common pathogens nih.govmdpi.comresearchgate.net. |

The antimicrobial action of this compound can be hypothesized based on the mechanisms of its constituent functional groups.

Role of the Nitro Group : Nitro-containing aromatic compounds are well-known for their antibacterial effects. A widely accepted mechanism suggests that the nitro group undergoes enzymatic reduction within the bacterial cell, producing toxic reactive nitrogen species (such as nitroso and superoxide radicals) mdpi.com. These intermediates can covalently bind to and damage critical macromolecules, including DNA, leading to nuclear damage and ultimately cell death mdpi.com.

Role of the Phenolic Hydroxyl Group : Polyphenolic compounds, characterized by the presence of one or more hydroxyl groups on an aromatic ring, exert their antimicrobial effects through several pathways. These include the disruption of bacterial membrane integrity, which increases permeability and leads to the leakage of essential intracellular components nih.gov. They can also inhibit key microbial enzymes and interfere with metabolic pathways necessary for bacterial survival nih.gov. The hydroxyl group is a key player in these interactions.

Antioxidant Activity

The structural features of this compound suggest it has the potential to act as an antioxidant. Its sodium salt form is noted as a potential antioxidant, though detailed experimental data on the parent compound is scarce cymitquimica.com.

The antioxidant capacity of phenolic compounds is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Free Radical Scavenging : Phenols can terminate chain reactions initiated by free radicals by donating a hydrogen atom from their hydroxyl (-OH) group, a mechanism known as hydrogen atom transfer (HAT) mdpi.commdpi.com. They can also transfer an electron to reduce radicals, a process called electron transfer (ET) mdpi.commdpi.com. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective radical scavenger. Studies on various methoxyphenols confirm their ability to scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical nih.gov. The presence of a methoxy (B1213986) group (-OCH3) can further enhance this activity through electronic effects on the aromatic ring mdpi.commdpi.com.

By scavenging free radicals, antioxidants can protect cells from oxidative damage, a key factor in the pathology of numerous diseases researchgate.net. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. By neutralizing ROS, compounds like this compound could theoretically help mitigate the damaging effects of oxidative stress on cellular components like lipids, proteins, and DNA.

Molecular Mechanisms of Biological Interaction

The biological interactions of this compound at a molecular level are dictated by its chemical structure.

Antimicrobial Interaction : The mechanism likely involves a multi-pronged attack. The lipophilic nature of the molecule allows it to partition into the bacterial cell membrane, disrupting its structure and function. Once inside the cell, the nitro group can be reduced to generate cytotoxic radicals that damage DNA and other vital components, while the phenolic group can inhibit intracellular enzymes.

Antioxidant Interaction : The primary molecular mechanism for its antioxidant activity is the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to a free radical. The stability of the resulting phenoxyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring, a process that can be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

| Functional Group | Potential Biological Role | Hypothesized Molecular Mechanism |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Antimicrobial, Antioxidant | Disrupts bacterial membranes; Donates H-atom/electron to scavenge free radicals (HAT/ET) nih.govmdpi.commdpi.com. |

| Nitro (-NO2) | Antimicrobial | Intracellular reduction to form toxic radicals that damage DNA and other macromolecules mdpi.com. |

| Methoxy (-OCH3) | Modulator of Activity | Influences electron density of the aromatic ring, potentially enhancing antioxidant capacity mdpi.commdpi.com. |

Interaction with Proteins, Enzymes, and Cellular Signaling Pathways

While comprehensive data on the specific protein interactions of this compound are limited, its structural motifs suggest potential interactions with various biological targets. The nitro group, being a strong electron-withdrawing moiety, alters the electronic properties of the aromatic ring, which can favor interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.govresearchgate.net The PubChem database indicates that a ligand structurally identical to this compound has been identified in a protein-bound 3D structure, specifically with the Protein Data Bank (PDB) ID 6SDQ. nih.gov This suggests a direct physical interaction with at least one protein, although the functional consequences of this binding require further investigation. The biological activities of related 2-methoxyphenols have been linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), indicating a potential mechanism for anti-inflammatory effects. josai.ac.jp

Role of Functional Groups in Biological Activity

The biological effects of nitro-aromatic compounds are largely dependent on the metabolic activation of the nitro group. nih.govmedicineinnovates.com This process is a critical determinant of their bioactivity and toxicity. nih.gov

Nitro Group Reduction: The biological activity of many nitro compounds is initiated by the enzymatic reduction of the nitro group. nih.gov This reduction can proceed through several steps, forming reactive intermediates such as nitroso and hydroxylamine derivatives. nih.govwikipedia.org These intermediates, particularly the ultimate electrophilic nitrenium ions, can covalently bind to cellular macromolecules like DNA, leading to cytotoxic and mutagenic effects. digitellinc.com The entire process, which can involve the transfer of up to six electrons to form the corresponding amine, is often mediated by enzymes using NADH or NADPH as reducing agents. nih.gov The ease with which a nitro compound is reduced is a key factor in its biological potency. nih.gov

Phenolic Hydroxyl Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a significant contributor to the molecule's biological activity. It can act as a hydrogen bond donor, facilitating interactions with the active sites of enzymes and receptors. researchgate.net In phenolic compounds, the number and position of hydroxyl groups are closely related to their antioxidant properties. nih.govresearchgate.net The hydroxyl group can participate in hydrogen atom transfer (HAT) or electron transfer mechanisms to neutralize free radicals. nih.govresearchgate.net Furthermore, intramolecular hydrogen bonding can occur between the hydroxyl group and an adjacent methoxy group, which can influence the molecule's conformation and reactivity. researchgate.netlearncbse.in The methoxy group (-OCH3) itself, being an electron-donating group, can also modulate the antioxidant activity of the phenolic hydroxyl group. nih.gov

Genotoxicity and Mutagenicity Assessment

The presence of a nitroaromatic structure in this compound raises concerns about its potential for genotoxicity and mutagenicity, making its evaluation critical, especially in pharmaceutical contexts.

Evaluation as a Potential Genotoxic Impurity in Pharmaceutical Contexts

Regulatory bodies like the FDA and EMEA have established guidelines for controlling genotoxic impurities in pharmaceutical products, often setting a low threshold of 1.5 µ g/day for chronic exposure to compounds that are positive in in-vitro genotoxicity tests but lack in-vivo data. nih.govcapes.gov.br While specific studies evaluating this compound as a genotoxic impurity are not widely available, the case of p-nitrophenol (PNP) serves as a relevant example. PNP initially raised concerns due to positive in-vitro clastogenicity results. nih.govresearchgate.net However, subsequent in-vivo mouse micronucleus studies were negative, leading to its classification as a non-genotoxic impurity with a higher acceptable threshold. nih.govcapes.gov.brresearchgate.net This highlights the importance of comprehensive testing to accurately assess risk. Given its structure, this compound would warrant similar scrutiny if present as a pharmaceutical impurity.

Correlation of Nitro Group Position with Mutagenic Activity (Comparative Studies)

Research on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) has demonstrated that the mutagenic activity is profoundly influenced by the position of the nitro group on the aromatic system. nih.govmedicineinnovates.comdigitellinc.com This effect is not solely dependent on the chemical reducibility of the nitro group but also on the structural and spatial factors of the resulting metabolites. nih.govdigitellinc.com